molecular formula C17H20ClNO3 B2615873 (E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one CAS No. 1351663-83-6

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one

Cat. No.: B2615873
CAS No.: 1351663-83-6
M. Wt: 321.8
InChI Key: XLTTZYWHCRAOFR-VOTSOKGWSA-N
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Description

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C17H20ClNO3 and its molecular weight is 321.8. The purity is usually 95%.
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Scientific Research Applications

Crystal Structure Analysis

Compounds similar to "(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one" have been analyzed for their crystal structures to understand their stereoscopic configurations. For instance, high-resolution NMR techniques combined with X-ray diffraction have elucidated the stereoscopic structures of related compounds, achieving complete and accurate assignments of spectral data (Sun et al., 2010).

Synthesis of Peptide Derivatives

Derivatives of such spirocyclic compounds have been employed in the synthesis of N-protected amino acid esters, useful in peptide synthesis. A notable reagent, 3-azaspiro[5.5]undecan-2,4-dioxo-3-yl diphenyl phosphate, facilitates the synthesis of these esters under mild conditions, preserving the enantiomeric purity of amino acids (Rao et al., 2016).

Food Contact Material Safety

Compounds with the spiro[5.5]undecane motif have also been evaluated for their safety in food contact materials. A specific compound was assessed for its use as a stabilizer in polyolefins, indicating no safety concerns for consumers at certain migration levels (Flavourings, 2012).

Antibacterial Agents

Research into spirocyclic derivatives, including those related to ciprofloxacin, has explored their potential as antibacterial agents. Such studies involve synthesizing and testing new fluoroquinolone derivatives against various bacterial strains, highlighting the importance of structural modification for enhancing antimicrobial efficacy (Lukin et al., 2022).

Properties

IUPAC Name

(E)-3-(2-chlorophenyl)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3/c18-15-5-2-1-4-14(15)6-7-16(20)19-10-8-17(9-11-19)21-12-3-13-22-17/h1-2,4-7H,3,8-13H2/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLTTZYWHCRAOFR-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3Cl)OC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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